

# Applications of Diglycidyl 1,2-cyclohexanedicarboxylate in High-Performance Composite Materials

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## Compound of Interest

Compound Name: Diglycidyl 1,2-cyclohexanedicarboxylate

Cat. No.: B7801536

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## Application Note & Protocol

### Introduction

**Diglycidyl 1,2-cyclohexanedicarboxylate (DGCC)** is a cycloaliphatic epoxy resin that is gaining significant attention in the field of advanced composite materials. Its saturated ring structure imparts excellent resistance to ultraviolet (UV) radiation and weathering, making it a prime candidate for durable, long-lasting composite applications.<sup>[1][2][3]</sup> DGCC is characterized by its low viscosity, which facilitates excellent impregnation of reinforcing fibers and allows for high filler loading, leading to composites with enhanced mechanical properties.<sup>[4][5]</sup> This document provides detailed application notes and experimental protocols for the utilization of DGCC in the fabrication of high-performance composite materials, targeted towards researchers, scientists, and professionals in materials science and engineering.

## Key Advantages of DGCC in Composite Materials:

- **Superior Weatherability:** The cycloaliphatic backbone of DGCC provides inherent UV stability, resulting in composites that resist yellowing and degradation upon prolonged exposure to sunlight and harsh environmental conditions.<sup>[1][2]</sup>

- **Excellent Electrical Insulation Properties:** Cured DGCC-based composites exhibit high arc and tracking resistance, making them ideal for applications in electrical insulation and electronic packaging.[1][5]
- **Enhanced Mechanical Performance:** The rigid cyclohexane ring in the DGCC molecule contributes to the rigidity and mechanical strength of the resulting composites.[6] When combined with reinforcing agents, DGCC forms a robust polymer matrix with good adhesion to various fibers.
- **Low Viscosity and Good Processability:** DGCC's low viscosity allows for easy processing and thorough wetting of reinforcing fibers, which is crucial for achieving high-quality, void-free composites.[4][5]
- **High Thermal Stability:** DGCC-based composites, when appropriately cured, can exhibit high glass transition temperatures ( $T_g$ ), indicating good performance at elevated temperatures.[3]

## Applications

The unique properties of DGCC make it suitable for a wide range of composite applications, including:

- **Outdoor and Automotive Components:** Due to its excellent weather resistance, DGCC is an ideal resin for manufacturing composite parts for outdoor infrastructure, sporting goods, and automotive bodies that are exposed to the elements.
- **Electrical Encapsulation and Insulators:** The outstanding electrical insulation properties of DGCC-based composites make them well-suited for encapsulating electronic components, as well as for fabricating high-voltage insulators and circuit boards.[1]
- **Adhesives and Sealants:** DGCC can be formulated into high-strength adhesives and sealants with good chemical and thermal resistance.[6]
- **Industrial Coatings:** Its durability and resistance to degradation make it a valuable component in protective coatings for various substrates.[1]
- **LED Packaging:** DGCC is utilized in LED packaging to provide durable protection for the delicate components.[1]

## Quantitative Data Summary

The following table summarizes typical properties of a DGCC-based epoxy system cured with an anhydride hardener. The specific values can vary depending on the exact formulation, including the type of hardener, accelerator, and reinforcing fiber used.

Property	Typical Value Range
DGCC Resin Properties	
Appearance	Colorless to pale-yellowish liquid
Epoxy Equivalent Weight (g/eq)	150 - 180
Viscosity @ 25°C (cps)	500 - 1000
Cured Composite Properties	
Glass Transition Temp. (Tg)	> 200°C

Note: Data compiled from various sources.<sup>[3][7]</sup> Specific properties are highly dependent on the complete formulation and curing cycle.

## Experimental Protocols

### Protocol 1: Fabrication of a DGCC/Anhydride-Based Glass Fiber Reinforced Composite

This protocol outlines the steps for preparing a glass fiber reinforced composite using DGCC and an anhydride curing agent.

Materials:

- **Diglycidyl 1,2-cyclohexanedicarboxylate (DGCC)**
- Anhydride Hardener (e.g., Methylhexahydrophthalic anhydride - MHHPA)
- Accelerator (e.g., 1-methylimidazole)
- Woven Glass Fiber Fabric

- Mold Release Agent
- Acetone (for cleaning)

Equipment:

- Vacuum oven
- Hot press or vacuum bagging setup
- Beakers, stirring rods
- Mold

Procedure:

- Mold Preparation: Thoroughly clean the mold and apply a suitable mold release agent to all surfaces that will be in contact with the resin.
- Resin Formulation:
  - In a clean beaker, weigh the desired amount of DGCC resin.
  - Add the stoichiometric amount of the anhydride hardener to the DGCC resin. The exact ratio should be calculated based on the epoxy equivalent weight of the DGCC and the molecular weight of the hardener.
  - Add a small amount of accelerator (typically 1-2 parts per hundred parts of resin) to the mixture.
  - Stir the mixture thoroughly at room temperature until a homogeneous solution is obtained.
- Lay-up and Impregnation:
  - Cut the glass fiber fabric to the desired dimensions to fit the mold.
  - Place the first layer of glass fiber fabric into the mold.

- Pour a portion of the prepared resin mixture onto the fabric and use a squeegee or roller to evenly distribute the resin and ensure complete impregnation of the fibers.
- Place subsequent layers of glass fiber fabric and repeat the impregnation process until the desired thickness is achieved.
- Curing:
  - Place the lay-up in a vacuum oven or under a vacuum bag to remove any entrapped air bubbles. Apply vacuum for at least 30 minutes.
  - Transfer the mold to a preheated hot press or oven.
  - The curing cycle will depend on the specific resin system. A typical two-stage curing process is often employed:
    - Initial Cure: Heat the mold to a temperature of 100-120°C and hold for 1-2 hours.
    - Post-Cure: Increase the temperature to 150-180°C and hold for an additional 2-4 hours to ensure complete cross-linking.
- Demolding and Finishing:
  - Allow the mold to cool down to room temperature before demolding the composite part.
  - Trim any excess material from the edges of the cured composite.

## Protocol 2: Characterization of Cured DGCC Composites

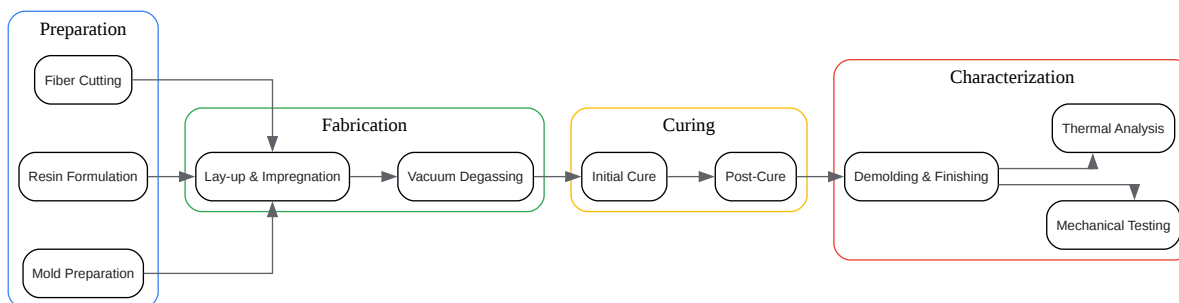
### 1. Mechanical Testing:

- Tensile Testing (ASTM D3039): Prepare dog-bone shaped specimens from the cured composite panels. Conduct tensile tests using a universal testing machine to determine the ultimate tensile strength, Young's modulus, and elongation at break.
- Flexural Testing (ASTM D790): Prepare rectangular specimens and perform a three-point bending test to evaluate the flexural strength and modulus of the composite.

## 2. Thermal Analysis:

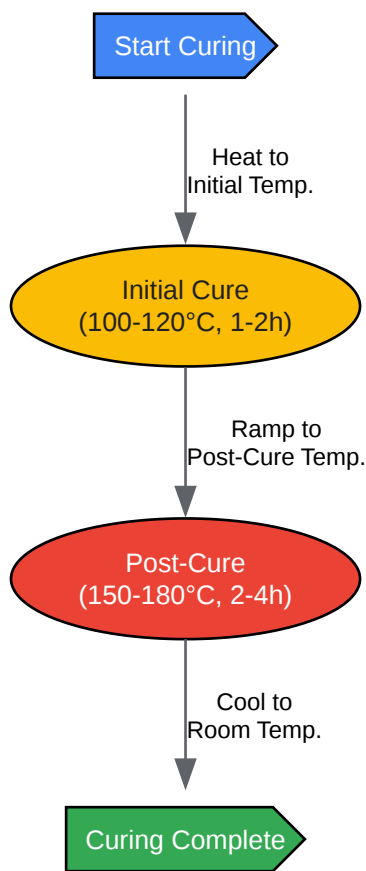
- Differential Scanning Calorimetry (DSC) (ASTM E1356): Use DSC to determine the glass transition temperature ( $T_g$ ) of the cured composite. This provides information about the material's thermal stability and the degree of cure.
- Thermogravimetric Analysis (TGA) (ASTM E1131): Perform TGA to assess the thermal decomposition behavior of the composite material, including the onset of degradation and the char yield.

## Visualizations



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Caption: Experimental workflow for DGCC composite fabrication and characterization.



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Caption: Typical two-stage curing cycle for DGCC/anhydride systems.

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